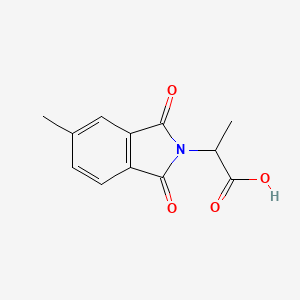

2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Vue d'ensemble

Description

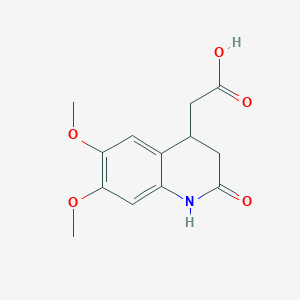

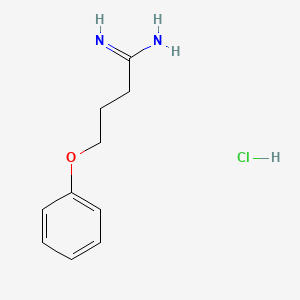

“2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H11NO4 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC=CC=C21)N(C2=O)C(CO)C(OC)=O . This indicates that the compound contains a 2H-isoindol-2-yl group, a propanoic acid group, and a methyl group . Physical And Chemical Properties Analysis

This compound has a predicted boiling point of approximately 434.1°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of 1.62 . Its molecular weight is 233.22 .Applications De Recherche Scientifique

-

Phthalic Anhydride (PA) in Organic Transformations

- Application : PA is a valuable and significant heterocyclic substrate in two- and multicomponent organic reactions . It is a potent substrate to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .

- Methods : The first procedure involved liquid-phase mercury-catalyzed oxidation of naphthalene . In the modern process, vanadium pentoxide was used as the catalyst in a gas-phase reaction with naphthalene using molecular oxygen .

- Results : This review covers the corresponding literature up to the end of 2022 .

-

Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines

- Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

- Methods : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

-

Synthesis and Antimicrobial Activity of 5[(1, 3 dioxo-1, 3 dihydro-2H- isoindol-2-yl) methyl] - 2-hyroxy benzoic acid and their Metal Complexes

- Application : The N- hydroxyl methyl phthalimide (HMP) is one of the organic products which has a tendency to react with phenolic derivatives . The transition metal complexes (i.e. Cu+2,Co+2,Ni+2,Zn+2, Mn+2) of ligand 5[(1,3 dioxo- 1,3 dihydro-2H-isoindol 2-yl)methyl]-2-hydroxy benzoic acid have been determined .

- Methods : The ligand was prepared by condensation of N-hydroxymethyl phthalimide and salicylic acid . The reaction mixture was kept about 4 hours at room temperature .

- Results : All the complexes are toxic more or less to fungi . The substitution of phenyl rings does not have more effect on the fungicidal activity of chelates but in each series, the Cu-chelates have much toxicity .

-

Indane-1,3-Dione: From Synthetic Strategies to Applications

- Application : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- Methods : An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .

- Results : Indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Phthalic Anhydride (PA) in Organic Transformations

- Application : PA is a potent substrate to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .

- Methods : The first procedure involved liquid-phase mercury-catalyzed oxidation of naphthalene . In the modern process, vanadium pentoxide was used as the catalyst in a gas-phase reaction with naphthalene using molecular oxygen .

- Results : This review covers the corresponding literature up to the end of 2022 .

-

2-Substituted-1,3-Dioxan-5-Ones: Synthesis, Reactions and Synthetic Applications

- Application : This class of compounds could be viewed as synthetic equivalents of nature’s building block–1,3-dihydroxyacetone and could be used in the construction of many polyoxygenated natural products .

- Methods : A general, simple, cheap and easy to scale-up synthesis of 2-substituted-1,3-dioxan-5-ones was developed .

- Results : The results of this research are not specified in the source .

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior in various conditions .

Propriétés

IUPAC Name |

2-(5-methyl-1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-3-4-8-9(5-6)11(15)13(10(8)14)7(2)12(16)17/h3-5,7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKGZHWNQKLAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)